4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
Overview
Description
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is an organic compound with the molecular formula C10H9NO7S2. It is commonly used as a fluorescent brightener in various industries, including detergents, plastics, textiles, and paper. This compound is known for its ability to enhance the whiteness and brightness of materials, thereby improving their appearance and consumer satisfaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid typically involves the reduction, sulfonation, and further reactions of nitronaphthalene. One common method includes the following steps :
Reduction of Nitronaphthalene: Nitronaphthalene is reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene undergoes sulfonation to introduce sulfonic acid groups.
Further Reactions: Additional reactions, such as nitration and reduction, are performed to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process typically includes the use of advanced equipment and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can produce aminonaphthol derivatives .
Scientific Research Applications
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and staining techniques.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Widely used as a fluorescent brightener in detergents, plastics, textiles, and paper
Mechanism of Action
The mechanism of action of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid involves its ability to absorb ultraviolet light and re-emit it as visible light. This property enhances the whiteness and brightness of materials. The molecular targets and pathways involved in this process include the interaction of the compound with the material’s surface, leading to increased reflectance and brightness .
Comparison with Similar Compounds
Similar Compounds
- 8-Amino-1-naphthol-3,6-disulfonic acid
- 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid
- Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate
Uniqueness
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid is unique due to its specific combination of functional groups, which confer its excellent fluorescent brightening properties. Compared to similar compounds, it offers superior performance in enhancing the whiteness and brightness of materials, making it a preferred choice in various industrial applications .
Properties
IUPAC Name |
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRRQJCCBSJQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046981 | |
Record name | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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CAS No. |
90-20-0, 90431-97-3, 94552-30-4, 98073-05-3, 90432-00-1, 98072-99-2, 312693-54-2 | |
Record name | H acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-20-0 | |
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Record name | 1-Naphthol-8-amino-3,6-disulfonic acid | |
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Record name | H acid | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- | |
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Record name | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
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Record name | 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.796 | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid and diazotized 2-(4-aminophenyl)-1H-benzimidazol-5-amine | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 4-nitrobenzenamine and resorcinol | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 2-[(4-aminophenyl)amino]-5-nitrobenzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol, potassium sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.268 | |
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Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.635 | |
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Record name | 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID | |
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